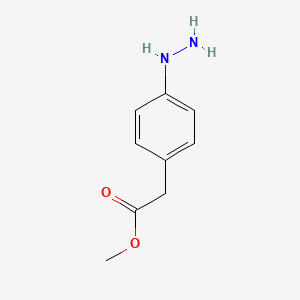
Methyl 2-(4-hydrazinylphenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(4-hydrazinylphenyl)acetate is a chemical compound with the molecular formula C9H12N2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is particularly interesting due to its unique structure, which includes a hydrazine group attached to a phenyl ring, making it a valuable intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-hydrazinylphenyl)acetate typically involves the reaction of methyl 2-(4-nitrophenyl)acetate with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The nitro group is reduced to a hydrazine group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and solvent choice, are carefully controlled to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(4-hydrazinylphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
Methyl 2-(4-hydrazinylphenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Methyl 2-(4-hydrazinylphenyl)acetate involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition or activation of specific pathways. This compound can also act as a precursor for the synthesis of bioactive molecules that target specific proteins or enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-(4-nitrophenyl)acetate
- Methyl 2-(4-aminophenyl)acetate
- Methyl 2-(4-methylphenyl)acetate
Uniqueness
Methyl 2-(4-hydrazinylphenyl)acetate is unique due to the presence of the hydrazine group, which imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. Compared to similar compounds, it offers unique pathways for chemical modifications and the synthesis of diverse derivatives.
Propriétés
Formule moléculaire |
C9H12N2O2 |
|---|---|
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
methyl 2-(4-hydrazinylphenyl)acetate |
InChI |
InChI=1S/C9H12N2O2/c1-13-9(12)6-7-2-4-8(11-10)5-3-7/h2-5,11H,6,10H2,1H3 |
Clé InChI |
MQHYWKKFDPDGOZ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1=CC=C(C=C1)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



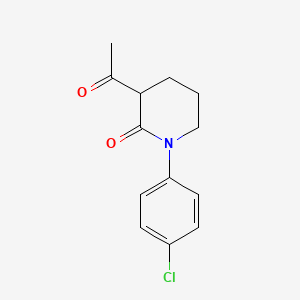

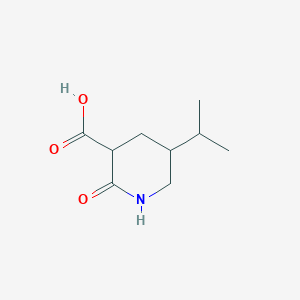
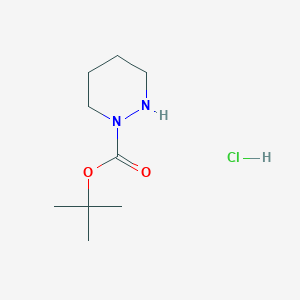
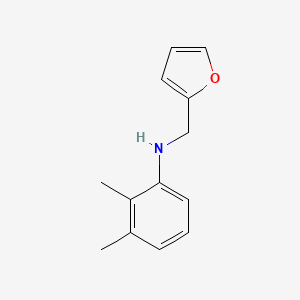

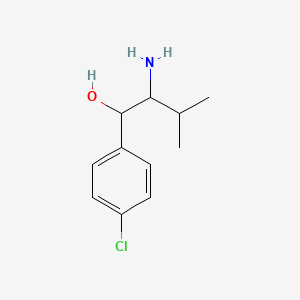
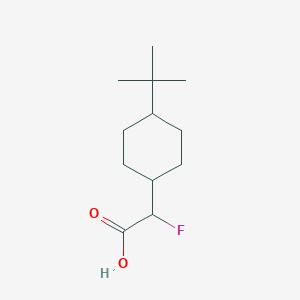

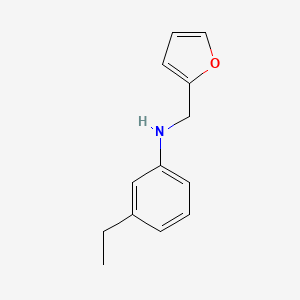
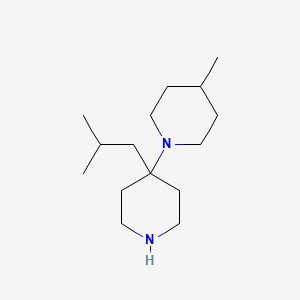
![3-{[(1-Hydroxybutan-2-yl)amino]methyl}phenol](/img/structure/B13234289.png)
![4-[(3-Bromo-4-methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13234296.png)
